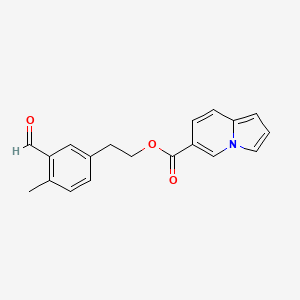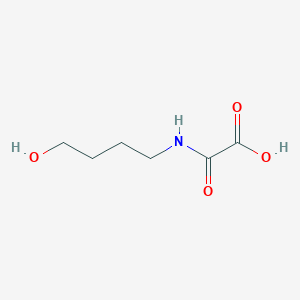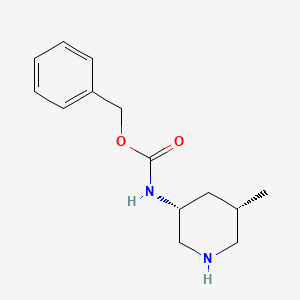![molecular formula C18H13NO4 B12931511 Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure features a benzoxazole ring fused with a chromene moiety, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
The synthesis of Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to Benzo[d]oxazole-2-thiol . This intermediate can undergo further reactions to form the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or chromene rings are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Biology: It has shown potential in biological studies due to its antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate can be compared with other benzoxazole derivatives, such as:
Benzo[d]oxazol-2-yl (aryl (thienyl))methanimines: These compounds are key intermediates in the synthesis of various heterocycles and have shown significant biological activities.
2-(Benzo[d]oxazol-2-yl) aniline: This compound is used in the synthesis of substituted benzoxazole derivatives with potential pharmacological applications.
The uniqueness of this compound lies in its combined benzoxazole and chromene structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H13NO4 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
1,3-benzoxazol-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13NO4/c20-18(13-9-12-5-1-3-7-15(12)21-10-13)22-11-17-19-14-6-2-4-8-16(14)23-17/h1-9H,10-11H2 |
InChI-Schlüssel |
JZMNBGBELUGOIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931428.png)



![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12931435.png)


![6-Chloro-3-nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B12931442.png)


![9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)

![1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931473.png)

